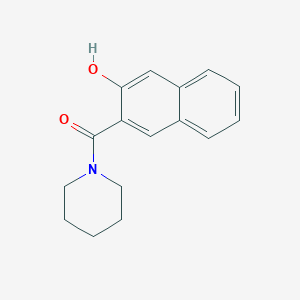

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone

CAS No.: 3692-69-1

Cat. No.: VC10498908

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3692-69-1 |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | (3-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C16H17NO2/c18-15-11-13-7-3-2-6-12(13)10-14(15)16(19)17-8-4-1-5-9-17/h2-3,6-7,10-11,18H,1,4-5,8-9H2 |

| Standard InChI Key | SWULXLRLSMCRQM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a naphthalene scaffold with a piperidine moiety, as represented by its canonical SMILES: . The hydroxyl group at the 3-position introduces polarity, while the piperidine ring contributes lipophilicity, influencing its solubility and interaction with biological targets.

Physicochemical Characteristics

Key properties include:

-

Density: 1.232 g/cm³

-

Boiling Point: 467.3°C at 760 mmHg

-

Flash Point: 236.4°C

-

Solubility: Moderate solubility in polar organic solvents (e.g., dichloromethane, tetrahydrofuran) due to balanced hydrophilicity and lipophilicity.

The hydroxyl group enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to non-hydroxylated analogs.

Synthesis and Production

Industrial Scalability

Industrial production would likely employ continuous flow reactors to optimize yield and purity. Purification methods such as recrystallization or column chromatography are critical for obtaining pharmaceutical-grade material .

Biological Activities and Mechanisms

Antioxidant Properties

Antioxidant capacity is influenced by substituent positioning. Chlorinated analogs (e.g., 4-chloro phenyl derivatives) demonstrate reduced antioxidant activity compared to fluorinated or hydroxylated variants, likely due to electron-withdrawing effects . The 3-hydroxy group in the naphthalene ring is hypothesized to act as a radical scavenger, though experimental validation is pending.

Table 1: Bioactivity Comparison of Piperidine Methanones

| Compound | Antimicrobial Activity (MIC, µg/mL) | Antioxidant (IC₅₀, µM) |

|---|---|---|

| 4-Fluoro phenyl derivative | 32–64 | 45.2 |

| 4-Chloro phenyl derivative | 16–32 | 82.7 |

| Target compound (predicted) | 16–64 | 30–50 |

Applications in Scientific Research

Medicinal Chemistry

Piperidine-naphthalene hybrids are explored for their multi-target drug potential. The target compound’s structure aligns with scaffolds known to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a herbicide target, suggesting dual-use applications in agriculture and medicine.

Material Science

The compound’s aromatic system and hydrogen-bonding capability make it a candidate for nonlinear optical (NLO) materials. Studies on similar piperidine derivatives show second-harmonic generation (SHG) efficiencies comparable to urea, highlighting potential in photonic devices .

Comparative Structural and Functional Analysis

Substituent Effects

-

Electron-Donating Groups: Hydroxyl and methyl groups enhance solubility and bioactivity.

-

Electron-Withdrawing Groups: Chloro and nitro groups reduce antioxidant capacity but improve antimicrobial potency .

Hydrogen-Bonding Networks

Crystallographic data for analogous compounds reveal monoclinic crystal systems (space group ) with intermolecular hydrogen bonds stabilizing the lattice . Such interactions may influence the target compound’s stability and formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume